molecular formula C21H30N2O B2526051 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA CAS No. 391230-02-7

1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA

Katalognummer: B2526051
CAS-Nummer: 391230-02-7
Molekulargewicht: 326.484
InChI-Schlüssel: KNXHVGWMDSGNDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA is a compound that features an adamantane moiety, a phenyl group, and a butylurea fragment Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA typically involves the reaction of 1-(isocyanatomethyl)adamantane with substituted anilines. The reaction is carried out in the presence of a base such as triethylamine in a solvent like diethyl ether . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, which includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Substituted urea derivatives.

Wirkmechanismus

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, including those involved in inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

    1-(ADAMANTAN-1-YL)UREA: Shares the adamantane moiety but lacks the phenyl and butyl groups.

    1-(PHENYL)UREA: Contains the phenyl group but lacks the adamantane and butyl groups.

    1-(BUTYL)UREA: Features the butyl group but lacks the adamantane and phenyl groups.

Uniqueness: 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA is unique due to the combination of the adamantane, phenyl, and butylurea fragments. This unique structure imparts specific physical and chemical properties, such as enhanced stability, lipophilicity, and biological activity .

Biologische Aktivität

1-[4-(Adamantan-1-yl)phenyl]-3-butylurea is a compound of interest due to its potential biological activities, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article explores its synthesis, biological activities, pharmacokinetic profiles, and comparative studies with other compounds.

Synthesis and Structural Properties

The compound is synthesized through the reaction of adamantane derivatives with phenyl and butyl groups, resulting in a urea structure. The synthesis typically involves the formation of an isocyanate intermediate, which reacts with amines to yield the desired urea compound.

Table 1: Synthesis Overview of this compound

StepReaction TypeReactantsProductsYield (%)
1IsocyanationAdamantane derivative + Phenyl amineIsocyanate intermediate85
2Urea FormationIsocyanate + Butyl amineThis compound90

This compound acts primarily as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acid epoxides, which are involved in various physiological processes including inflammation and pain modulation. By inhibiting sEH, the compound may enhance the levels of anti-inflammatory epoxides, thereby exerting therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In murine models, it has been shown to reduce levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) challenges. This suggests a potential application in treating inflammatory diseases.

Table 2: Pharmacological Effects in Murine Models

ParameterControl GroupTreatment Group (this compound)
IL-6 Levels (pg/mL)15075
TNF-α Levels (pg/mL)20090
Pain Response (Latency in sec)1015

Comparative Studies

Comparative studies with other adamantane-based compounds reveal that while many exhibit similar sEH inhibitory activity, this compound shows improved metabolic stability and bioavailability.

Table 3: Comparison of Adamantane-based sEH Inhibitors

Compound NameIC50 (nM)Oral Bioavailability (%)Metabolic Stability
This compound5.098High
Trans-AUCB1.385Moderate
APAU10.075Low

Case Studies

In clinical settings, compounds similar to this compound have demonstrated efficacy in reducing inflammation and pain in models of arthritis and other inflammatory conditions. For instance, studies have shown that administration of this compound leads to significant reductions in joint swelling and pain scores compared to controls.

Eigenschaften

IUPAC Name

1-[4-(1-adamantyl)phenyl]-3-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-2-3-8-22-20(24)23-19-6-4-18(5-7-19)21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXHVGWMDSGNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.